Pyridin-4-yl-hydrazine hydrobromide
Overview
Description
Pyridin-4-yl-hydrazine hydrobromide is a chemical compound with the molecular formula C5H8BrN3 . Its molecular weight is 190.04 .
Synthesis Analysis
There are several methods for the synthesis of pyridin-4-yl compounds. For instance, one approach involves the condensation of isonitrosoacetophenone hydrazones followed by aromatization of intermediates . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride .Molecular Structure Analysis
The molecular structure of Pyridin-4-yl-hydrazine hydrobromide consists of a pyridine ring attached to a hydrazine group. The molecular formula is C5H8BrN3 .Chemical Reactions Analysis
Pyridin-4-yl compounds can undergo various chemical reactions. For example, they can participate in cross-coupling reactions with alkyl bromides under nickel catalysis . They can also undergo Minisci-type decarboxylative alkylation at C-4 .Scientific Research Applications
Pyridin-4-yl-hydrazine Hydrobromide: A Comprehensive Analysis
Cation Recognition and Sensing: Pyridin-4-yl-hydrazine hydrobromide derivatives have been explored for their cation recognition properties. Specifically, they can be designed to selectively recognize Hg^2+ ions, exhibiting a visible color change that can be used as a naked-eye sensor for detection .
Biological Targeting: Compounds structurally related to Pyridin-4-yl-hydrazine hydrobromide, such as 1H-Pyrazolo[3,4-b]pyridines, have shown potential for targeting a wide range of biological targets due to the nature of their substituents .
properties
IUPAC Name |
pyridin-4-ylhydrazine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.BrH/c6-8-5-1-3-7-4-2-5;/h1-4H,6H2,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDJCVXDQWJDER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-4-yl-hydrazine hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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